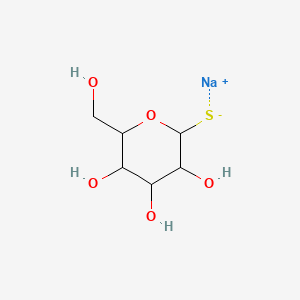
Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranose, 1-thio-, monosodium salt: is a chemical compound with the molecular formula C6H11NaO5S. It is a derivative of glucose where a thiol group replaces the hydroxyl group at the first carbon position. This compound is known for its unique reactivity due to the presence of the thiol group, which allows it to participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate typically involves the reaction of glucose with a thiol reagent under controlled conditions. One common method is the reaction of glucose with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to form the thiol derivative. The reaction is carried out in an aqueous medium at a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Glucopyranose, 1-thio-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranose, 1-thio-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying thiol-based reactions and mechanisms.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate involves its reactivity due to the thiol group. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity allows it to modify the activity of these targets, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Glucopyranose: The parent compound, differing by the presence of a hydroxyl group instead of a thiol group.
Beta-D-Glucopyranose: An isomer with a different configuration at the anomeric carbon.
1,4-Dithio-alpha-D-glucopyranose: A compound with two thiol groups at positions 1 and 4.
Uniqueness: Alpha-D-Glucopyranose, 1-thio-, monosodium salt is unique due to the presence of the thiol group, which imparts distinct reactivity and properties compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in various chemical and biological applications, particularly in studying thiol-based reactions and mechanisms.
Eigenschaften
CAS-Nummer |
62778-20-5 |
|---|---|
Molekularformel |
C6H11NaO5S |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
sodium;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI-Schlüssel |
VKPBZIVFRYLHPT-WYRLRVFGSA-M |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















